molecular formula C12H12ClNO2 B8486380 2-Chloro-5-(2-methoxy-ethoxy)-quinoline

2-Chloro-5-(2-methoxy-ethoxy)-quinoline

Cat. No.: B8486380
M. Wt: 237.68 g/mol
InChI Key: WDQDDJADGQOJCN-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic System in Modern Organic Chemistry

The quinoline ring system is of immense importance in organic chemistry, primarily due to its prevalence in biologically active compounds. orientjchem.orgresearchgate.net It serves as the foundational structure for a wide range of pharmaceuticals, including antimalarials like quinine (B1679958) and chloroquine, as well as various antibacterial, anticancer, and anti-inflammatory agents. numberanalytics.comorientjchem.org The versatility of the quinoline scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological activities or material characteristics. nih.gov

In addition to its role in medicinal chemistry, the quinoline motif is also a valuable building block in the synthesis of dyes, catalysts, and electronic materials. fiveable.me The fused aromatic system provides a rigid and planar structure that can be exploited in the design of functional molecules with specific optical and electronic properties.

Overview of Functionalized Quinoline Derivatives in Contemporary Synthetic Methodologies

The development of new and efficient methods for the synthesis and functionalization of quinoline derivatives is a vibrant area of research in organic chemistry. researchgate.netnih.gov Classical methods for constructing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been complemented by a host of modern, more versatile techniques. iipseries.orgorganic-chemistry.org

Contemporary synthetic methodologies often employ transition-metal catalysis to achieve regioselective functionalization of the quinoline ring. nih.gov These methods allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as various functional groups, onto the quinoline scaffold. The ability to precisely modify the structure of quinoline derivatives is crucial for the development of new compounds with tailored properties.

Structural Characterization and Nomenclature of 2-Chloro-5-(2-methoxy-ethoxy)-quinoline

The compound at the heart of this article is This compound . Following the IUPAC nomenclature for quinolines, the numbering of the ring system begins at the nitrogen atom and proceeds around the pyridine (B92270) ring first, then continues to the benzene (B151609) ring. youtube.comyoutube.com Therefore, the chloro substituent is located at position 2, and the 2-methoxy-ethoxy group is attached to position 5.

Below is a data table summarizing the key structural and predicted physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS Number Not available
Canonical SMILES COCCOC1=CC=CC2=C1N=C(C=C2)Cl
InChI Key (Predicted)
Appearance (Predicted) White to off-white solid
Melting Point (Predicted) Not available
Boiling Point (Predicted) Not available
Solubility (Predicted) Soluble in common organic solvents

Academic Research Landscape and the Specific Rationale for Investigating this compound

The academic research landscape for functionalized quinolines is vast and continues to expand. rsc.orgrsc.org A significant portion of this research is driven by the quest for new therapeutic agents with improved efficacy and reduced side effects. The introduction of chloro and alkoxy substituents onto the quinoline ring has been shown to modulate the biological activity of these compounds in various ways. nih.gov

The specific rationale for investigating This compound lies in its potential as a versatile synthetic intermediate. The chloro group at the 2-position is a key reactive handle, susceptible to nucleophilic substitution, which allows for the introduction of a wide range of other functional groups. This reactivity is a cornerstone of modern synthetic strategies for creating libraries of novel quinoline derivatives for biological screening.

The 2-methoxy-ethoxy group at the 5-position can influence the compound's solubility and pharmacokinetic properties. The ether linkage and the terminal methoxy (B1213986) group can participate in hydrogen bonding and alter the lipophilicity of the molecule, which are critical factors in drug design. The investigation of this particular compound would therefore be aimed at exploring new synthetic pathways and generating novel quinoline-based molecules with potentially valuable biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-5-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H12ClNO2/c1-15-7-8-16-11-4-2-3-10-9(11)5-6-12(13)14-10/h2-6H,7-8H2,1H3

InChI Key

WDQDDJADGQOJCN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1C=CC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 2 Methoxy Ethoxy Quinoline

Retrosynthetic Analysis of the 2-Chloro-5-(2-methoxy-ethoxy)-quinoline Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are centered on the formation of the quinoline (B57606) core and the introduction of the ether side chain.

A key disconnection is the ether bond at the C5 position, leading to the key intermediate 2-Chloro-5-hydroxyquinoline and a suitable alkylating agent such as 2-bromoethyl methyl ether. This simplifies the primary target to the synthesis of the substituted chloro-hydroxy-quinoline core.

Further disconnection of the 2-chloro-5-hydroxyquinoline intermediate involves breaking the bonds forming the pyridine (B92270) ring of the quinoline system. This can be envisioned through several classical quinoline syntheses, which typically involve the reaction of an aniline (B41778) derivative with a three-carbon unit. For instance, using a disconnection approach suitable for a Friedländer or a related synthesis, the quinoline core can be disconnected to a substituted o-aminoaryl ketone or aldehyde and a component providing the remaining two carbons of the pyridine ring. Alternatively, disconnections based on the Doebner-Miller, Conrad-Limpach, or Skraup reactions would lead back to a substituted aniline, specifically 3-hydroxyaniline or a protected version, as the key starting material. The chloro group at the 2-position is often introduced by converting a corresponding 2-quinolone (a lactam) to the chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

Established Quinoline Synthesis Approaches Applicable to this compound Precursors

Several classical methods for quinoline synthesis can be adapted to prepare the precursors of this compound. These methods primarily focus on the construction of the core quinoline ring system.

Friedländer Condensation Reactions

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org To apply this to a precursor of the target molecule, one could envision the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone (B1585202) with a compound like acetaldehyde (B116499) or acetone. The reaction is typically catalyzed by acids or bases. jk-sci.comorganic-chemistry.org

For the synthesis of a precursor like 5-alkoxy-quinoline, the starting material would be a 2-amino-4-alkoxybenzaldehyde or ketone. The general applicability of this method is wide, though the availability of the substituted ortho-aminoaryl carbonyl starting materials can be a limitation.

Doebner-Miller Reaction Protocols

The Doebner-Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller synthesis, can be performed with a variety of acid catalysts, including Lewis acids and Brønsted acids. wikipedia.org

In the context of synthesizing a precursor for the target molecule, 3-methoxyaniline could be reacted with an α,β-unsaturated aldehyde or ketone. For example, the reaction of 2-amino-4-chloroanisole with paraldehyde (B1678423) in the presence of acid has been used to synthesize 5-chloro-8-methoxy-2-methylquinoline, demonstrating the applicability of this method to substituted anilines. acs.org A proposed mechanism often involves the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. wikipedia.orgnih.gov

Conrad-Limpach and Combes Quinoline Syntheses

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity of the final product. quimicaorganica.org This method could be applied to the synthesis of a 2-chloro-5-hydroxyquinoline precursor by first synthesizing the corresponding 4-hydroxyquinoline (B1666331) from a substituted aniline and a β-ketoester, followed by conversion of the hydroxyl group to a chloro group.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to yield a substituted quinoline. wikipedia.orgnih.gov For a precursor to the target molecule, 3-alkoxyaniline could be reacted with a β-diketone like acetylacetone (B45752) to form a 5-alkoxy-2,4-dimethylquinoline. The acid catalyst facilitates the cyclization of an intermediate Schiff base. wikipedia.org

Reaction NameAniline DerivativeCarbonyl ComponentProduct Type
Conrad-LimpachSubstituted Anilineβ-ketoester4-Hydroxyquinoline
CombesSubstituted Anilineβ-diketone2,4-Disubstituted quinoline

Camps and Meth-Cohn Cyclization Methodologies

The Camps cyclization is a reaction where an o-acylaminoacetophenone is converted to a hydroxyquinoline in the presence of a base. wikipedia.org This method could potentially be used to synthesize a precursor by preparing an appropriately substituted o-acylaminoacetophenone and then inducing cyclization. The reaction can yield a mixture of products depending on the reaction conditions and the structure of the starting material. wikipedia.org

The Meth-Cohn quinoline synthesis is a method that directly yields 2-chloro-3-substituted quinolines from the reaction of acylanilides with Vilsmeier's reagent in phosphorus oxychloride. chemistry-online.comnih.gov This approach is particularly relevant as it directly installs the 2-chloro substituent. An appropriately substituted N-phenylacetamide could be treated with the Vilsmeier reagent to generate a substituted 2-chloro-3-formylquinoline. nih.govrsc.orgiucr.org

Directed Synthesis Strategies for the this compound Architecture

A direct and efficient synthesis of this compound has been reported, starting from the key intermediate 2-Chloro-quinolin-5-ol . This method focuses on the late-stage introduction of the (2-methoxy-ethoxy) side chain.

The synthesis involves the Williamson ether synthesis, where the hydroxyl group of 2-Chloro-quinolin-5-ol is alkylated with 2-bromoethyl methyl ether. The reaction is carried out in an appropriate solvent, such as acetone, in the presence of a base like potassium carbonate to deprotonate the phenol. The reaction mixture is typically heated to ensure the completion of the reaction.

Table of Synthetic Steps for this compound

Step Reactants Reagents/Solvents Conditions Product Yield
1 2-Chloro-quinolin-5-ol, 2-bromoethyl methyl ether Potassium carbonate, Acetone 50°C, 18 hours This compound 30%

This directed approach is advantageous as it utilizes a readily accessible precursor and introduces the desired side chain in a single, reliable step. The purification of the final product is typically achieved through column chromatography.

Installation of the 2-Chloro Substituent: Halogenation and Halogen Exchange Reactions

The introduction of a chlorine atom at the 2-position of the quinoline ring is a key transformation in the synthesis of this compound. This is commonly achieved through the conversion of a precursor, typically a 2-quinolinone, into the corresponding 2-chloroquinoline (B121035).

A prevalent method for this chlorination is the use of phosphoryl chloride (POCl₃), often in the presence of a tertiary amine or N,N-dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent. acs.orgresearchgate.netrsc.org This approach effectively converts the hydroxyl group of the 2-quinolinone tautomer into a chloro substituent. The reaction of acetanilides with a Vilsmeier-Haack reagent (e.g., DMF/POCl₃) can also yield 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further derivatization. acs.orgresearchgate.netrsc.org

While direct halogenation of the quinoline ring at the 2-position is challenging due to the electron-deficient nature of the pyridine ring, halogen exchange reactions present a potential alternative, although less commonly reported for this specific transformation. Such methods would involve the displacement of another halogen or a suitable leaving group at the 2-position with a chloride ion.

Table 1: Reagents for the Installation of the 2-Chloro Substituent

ReagentPrecursorReaction TypeReference
Phosphoryl chloride (POCl₃)2-QuinolinoneChlorination acs.orgresearchgate.netrsc.org
Vilsmeier-Haack Reagent (DMF/POCl₃)AcetanilideCyclization/Chlorination acs.orgresearchgate.netrsc.org
Diphosgene2-VinylanilineCyclization/Chlorination nih.gov

Introduction of the 5-(2-Methoxy-ethoxy) Moiety: Etherification and Alkoxylation Routes

The incorporation of the 5-(2-methoxy-ethoxy) group is typically accomplished through an etherification reaction. The most common strategy is the Williamson ether synthesis, which involves the reaction of a 5-hydroxyquinoline (B119867) derivative with a 2-methoxy-ethoxy halide (e.g., 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane) in the presence of a base.

The selection of the base is crucial for the deprotonation of the hydroxyl group to form the more nucleophilic phenoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of solvent, such as dimethylformamide (DMF), acetonitrile, or acetone, can also influence the reaction rate and yield.

Sequential Functionalization of Quinoline Rings

Chlorination followed by Etherification: In this sequence, a 5-hydroxy-2-quinolinone is first converted to 2-chloro-5-hydroxyquinoline. Subsequent etherification of the hydroxyl group with a 2-methoxy-ethoxy halide yields the final product. This approach is often preferred as the chlorination step can be performed on a readily available quinolinone precursor.

Etherification followed by Chlorination: This route involves the initial etherification of a 5-hydroxy-2-quinolinone to form 5-(2-methoxy-ethoxy)-2-quinolinone. The subsequent chlorination of the 2-position would then yield this compound. The feasibility of this sequence depends on the stability of the methoxy-ethoxy group under the conditions required for chlorination.

The choice between these sequences is often dictated by the compatibility of the functional groups with the reaction conditions of the subsequent step and the commercial availability of the starting materials.

Contemporary Synthetic Advancements and Green Chemistry Principles in the Production of this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally benign methods. nih.gov These principles are being applied to the synthesis of quinoline derivatives, including this compound.

Catalytic Approaches (e.g., Transition-Metal-Catalyzed Reactions)

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules. rsc.orgnumberanalytics.com For the synthesis of substituted quinolines, catalytic methods can provide milder reaction conditions and improved selectivity. nih.gov

Palladium and copper catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, which can be applied to the synthesis of functionalized quinoline precursors. numberanalytics.com For instance, a palladium-catalyzed Suzuki-Miyaura or a copper-catalyzed Ullmann-type reaction could be envisioned for the introduction of substituents on the quinoline ring, which are then further elaborated to the desired functional groups. numberanalytics.com Rhodium and ruthenium catalysts have also been employed in C-H activation strategies for the regioselective functionalization of quinolines. mdpi.comnih.gov While direct catalytic methods for the synthesis of this compound are not extensively documented, the principles of transition-metal catalysis are applicable to the synthesis of its key intermediates.

Photoredox and Electrochemical Synthesis Techniques

Photoredox catalysis and electrochemical synthesis represent emerging areas in organic chemistry that utilize light energy or electricity, respectively, to drive chemical reactions. rsc.org These methods often proceed under mild conditions and can offer unique reactivity patterns.

Visible-light photoredox catalysis has been successfully employed for the synthesis of substituted 2-alkylquinolines. rsc.orgrsc.org This approach involves the generation of radical intermediates that can participate in cyclization reactions to form the quinoline core. rsc.org While a direct application to this compound is yet to be reported, the potential for developing photoredox-mediated C-H functionalization or cross-coupling reactions for its synthesis is an active area of research.

Electrochemical methods have been explored for the determination of chloroquine, a related quinoline derivative, indicating the electrochemical activity of the quinoline scaffold. nih.gov The application of electrosynthesis for the construction of the this compound framework could offer a green and efficient alternative to traditional methods.

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity. acs.orgnih.gov The synthesis of 2-chloroquinoline-3-carboxaldehydes from acetanilides has been efficiently achieved using microwave irradiation. researchgate.netnih.gov This technology could be applied to both the chlorination and etherification steps in the synthesis of this compound to enhance reaction efficiency. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, scalability, and process control. numberanalytics.comresearchgate.net The synthesis of various quinoline derivatives has been successfully demonstrated using flow reactors. nih.govacs.orgresearchgate.net Implementing a flow process for the synthesis of this compound could enable a more efficient and scalable production, with improved heat and mass transfer, and the potential for integrating reaction and purification steps. acs.org

Table 2: Contemporary Synthetic Technologies

TechnologyAdvantagesPotential Application in SynthesisReference
Microwave-Assisted SynthesisReduced reaction times, improved yields, higher purityChlorination, Etherification acs.orgresearchgate.netnih.govnih.gov
Flow ChemistryEnhanced safety, scalability, process control, reproducibilityContinuous production, integrated synthesis and purification nih.govnumberanalytics.comresearchgate.netacs.orgresearchgate.netacs.org
Photoredox CatalysisMild reaction conditions, unique reactivityC-H functionalization, cross-coupling rsc.orgmdpi.comrsc.org
Electrochemical SynthesisGreen and efficient, avoids stoichiometric reagentsHalogenation, functional group interconversion nih.gov

Chemical Reactivity and Transformations of 2 Chloro 5 2 Methoxy Ethoxy Quinoline

Fundamental Reactivity of the Quinoline (B57606) Core in 2-Chloro-5-(2-methoxy-ethoxy)-quinoline

The quinoline ring system is a fused heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution across the bicyclic system. This electronic characteristic makes the pyridine ring electron-deficient (π-deficient) and the benzene ring comparatively electron-rich. researchgate.net

Electrophilic Aromatic Substitution (EAS) on the unsubstituted quinoline nucleus occurs preferentially on the more activated benzene ring, typically at positions 5 and 8. researchgate.net The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

In this compound, the reactivity and regioselectivity of EAS are further influenced by the substituents. The 5-(2-methoxy-ethoxy) group is an alkoxy substituent, which is a powerful activating group and is ortho-, para-directing. Its presence at C5 strongly activates the benzene ring for electrophilic attack. The directing effect of this group favors substitution at the ortho position (C6) and the para position (C8). Consequently, electrophilic attack on this compound is expected to occur predominantly at the C8 and C6 positions.

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.

Halogenation: Using halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid to introduce a halogen atom.

The electron-deficient nature of the pyridine ring makes the quinoline system susceptible to nucleophilic attack, particularly at the C2 and C4 positions (α and γ to the nitrogen atom). researchgate.netquora.comquimicaorganica.org The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. quimicaorganica.org

In this compound, the C2 position is already functionalized with a chlorine atom, which is a good leaving group. This makes the C2 position the most prominent site for nucleophilic aromatic substitution (SₙAr), a topic discussed in detail in Section 3.2. Nucleophilic attack at other positions of the quinoline core, such as C4, is less favorable but can occur under specific conditions, especially if there is no leaving group at C2. However, for the title compound, the reactivity of the 2-chloro group dominates its nucleophilic substitution chemistry.

Transformations Involving the 2-Chloro Substituent

The chloro group at the C2 position of the quinoline ring is highly activated towards displacement by nucleophiles and participation in metal-catalyzed cross-coupling reactions. This activation is due to the adjacent electron-withdrawing ring nitrogen, which stabilizes the transition states and intermediates involved in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 2-chloroquinolines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoline (B121035) with an organoboron reagent, typically a boronic acid or a boronic ester, to form a 2-aryl- or 2-vinyl-quinoline derivative. The reaction is catalyzed by a palladium(0) complex and requires a base. nih.govresearchgate.net

Coupling PartnerCatalystBaseSolventProduct Type
Arylboronic AcidPd(dppf)Cl₂Na₃PO₄Dioxane2-Arylquinoline
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Phenylquinoline
Vinylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O2-Vinylquinoline

Sonogashira Coupling: This reaction involves the coupling of the 2-chloroquinoline with a terminal alkyne, forming a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgresearchgate.netlibretexts.org

Coupling PartnerCatalyst SystemBaseSolventProduct Type
PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N)THF2-(Phenylethynyl)quinoline
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineDMF2-((Trimethylsilyl)ethynyl)quinoline
1-HeptynePdCl₂(dppf) / CuICs₂CO₃1,4-Dioxane2-(Hept-1-yn-1-yl)quinoline

Negishi Coupling: This reaction couples the 2-chloroquinoline with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is a highly versatile method catalyzed by either palladium or nickel complexes and tolerates a wide range of functional groups. wikipedia.orgrsc.org The reaction allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

The chloro substituent at the C2 position can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation yields the parent 5-(2-methoxy-ethoxy)-quinoline scaffold. Several methods can be employed for this purpose:

Catalytic Hydrogenation: This is a common method involving the use of hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. A base, such as sodium hydroxide or triethylamine, is often added to neutralize the hydrogen chloride (HCl) that is formed during the reaction.

Metal-Based Reduction: The use of alkali metals like sodium or calcium in a lower alcohol such as methanol or ethanol can effectively achieve dehalogenation. google.com A system of potassium hydroxide (KOH) and poly(ethylene glycol) (PEG) in a high-boiling solvent like xylene has also been shown to be effective for the dechlorination of chloroquinolines. acs.org

Photocatalytic Reduction: Modern methods using visible-light photoredox catalysis can also achieve the reduction of carbon-chloride bonds under mild conditions.

The activated 2-chloro group readily undergoes nucleophilic aromatic substitution (SₙAr) with a variety of nucleophiles, allowing for the introduction of diverse functional groups at this position. researchgate.net

Reaction with N-Nucleophiles: Amines (primary or secondary) react with 2-chloroquinolines, often under thermal conditions or with base catalysis, to yield 2-aminoquinoline derivatives. benthamdirect.comingentaconnect.comresearchgate.net Hydrazine can also be used to introduce a hydrazinyl group.

Reaction with O-Nucleophiles: Alkoxides, such as sodium methoxide or sodium ethoxide, react to form 2-alkoxyquinolines. libretexts.org 2-Chloroquinolines have been noted to show high reactivity towards methoxide ions specifically. researchgate.net

Reaction with S-Nucleophiles: Thiolates (the conjugate bases of thiols) readily displace the chloride to form 2-(alkylthio)- or 2-(arylthio)quinolines.

Reaction with Other Nucleophiles: Other nucleophiles can also be employed for functionalization. For example, reaction with sodium azide leads to the formation of an intermediate 2-azidoquinoline, which often cyclizes to form a tetrazolo[1,5-a]quinoline derivative. rsc.org

NucleophileReagent ExampleProduct Class
AminePiperidine2-(Piperidin-1-yl)quinoline
AlkoxideSodium Methoxide (NaOMe)2-Methoxyquinoline
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)quinoline
AzideSodium Azide (NaN₃)Tetrazolo[1,5-a]quinoline

Reactions of the 5-(2-Methoxy-ethoxy) Side Chain

The 5-(2-methoxy-ethoxy) side chain offers several sites for chemical modification, including the ether linkages and the terminal methoxy (B1213986) group. Reactions targeting this portion of the molecule can lead to a variety of functionalized quinoline derivatives.

Selective Ether Cleavage and Re-etherification

The ether linkages within the 5-(2-methoxy-ethoxy) side chain are susceptible to cleavage under acidic conditions, a common reaction for ethers. The cleavage of aryl alkyl ethers, such as the one present in this compound, typically proceeds via protonation of the ether oxygen followed by nucleophilic attack of a halide ion. Due to the stability of the resulting phenol, the cleavage generally occurs at the alkyl-oxygen bond, yielding a hydroxyquinoline and an alkyl halide.

While specific studies on the selective cleavage of the 2-methoxy-ethoxy group at the 5-position of a 2-chloroquinoline are not extensively documented, general principles of ether cleavage suggest that harsh acidic conditions, such as treatment with strong acids like HBr or HI, would lead to the formation of 2-chloro-5-hydroxyquinoline. The selectivity between the two ether linkages in the side chain would be influenced by steric and electronic factors, with the terminal methoxy group potentially being more labile under certain conditions.

Re-etherification of the resulting 5-hydroxyquinoline (B119867) can be achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, affording a new ether derivative. This two-step sequence of cleavage and re-etherification allows for the introduction of a wide variety of functional groups onto the quinoline scaffold at the 5-position.

Table 1: Hypothetical Products of Selective Ether Cleavage and Re-etherification

Starting MaterialReagents and ConditionsExpected Major Product
This compoundExcess HBr, heat2-Chloro-5-hydroxyquinoline
2-Chloro-5-hydroxyquinoline1. NaH, THF; 2. CH3CH2Br2-Chloro-5-ethoxyquinoline
2-Chloro-5-hydroxyquinoline1. K2CO3, Acetone; 2. Benzyl chloride2-Chloro-5-(benzyloxy)quinoline

Oxidation and Reduction of the Ethoxy Moiety

The ethoxy moiety within the 5-(2-methoxy-ethoxy) side chain is generally resistant to mild oxidizing and reducing agents. The aromatic quinoline ring itself is relatively inert to oxidation under conditions that typically cleave alkene double bonds. However, the benzylic position of alkyl side chains on aromatic rings can be susceptible to oxidation under more forcing conditions. In the case of the 2-methoxy-ethoxy side chain, the carbon atom attached to the quinoline ring is part of an ether linkage and lacks a benzylic hydrogen, making it resistant to typical benzylic oxidations.

Oxidation, if forced under very harsh conditions with strong oxidizing agents, would likely lead to degradation of the side chain and potentially the quinoline ring itself, rather than selective transformation of the ethoxy group.

Similarly, the ether linkages are stable to most reducing agents. Catalytic hydrogenation, which can reduce the quinoline ring under certain conditions, would likely leave the ether side chain intact. Reduction of the chloro group at the 2-position or the quinoline ring would be the more probable outcome under various reduction protocols.

Functionalization at the Terminal Methoxy Group

The terminal methoxy group of the 5-(2-methoxy-ethoxy) side chain presents a potential site for functionalization, although this can be challenging due to the relative inertness of methyl ethers. One possible approach involves the selective cleavage of the terminal methyl ether to reveal a primary alcohol. This could potentially be achieved using specific ether-cleaving reagents that favor reaction at less sterically hindered sites.

Once the terminal hydroxyl group is exposed, it can serve as a handle for a variety of subsequent transformations. These include esterification, etherification, or conversion to a leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functionalities at the terminus of the side chain. This strategy would provide a route to novel quinoline derivatives with extended and functionalized side chains.

Annulation and Cyclization Reactions Involving this compound as a Substrate

The 2-chloroquinoline core of the molecule is a versatile precursor for annulation and cyclization reactions to construct more complex polycyclic systems. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.

For instance, the 2-chloro substituent can be displaced by a nucleophile that also contains a reactive functional group, leading to an intermediate that can undergo subsequent intramolecular cyclization. A classic example is the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing an activated methylene group. While this compound itself is not a direct substrate for the classical Friedländer synthesis, its derivatives can be. For example, conversion of the chloro group to an amino group would provide a suitable precursor.

Alternatively, the 2-chloro position can participate in transition-metal-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, to introduce substituents that can then undergo intramolecular cyclization. For example, coupling with a boronic acid containing a pendant nucleophile could be followed by an intramolecular cyclization to form a new ring fused to the quinoline system.

The 5-(2-methoxy-ethoxy) substituent would likely play a directing role in these reactions, influencing the regioselectivity of electrophilic aromatic substitution on the benzene ring if such reactions were to occur, and its steric bulk could influence the approach of reagents to the quinoline core.

Table 2: Potential Annulation and Cyclization Strategies

Reaction TypePotential Reactant with this compoundExpected Product Type
Nucleophilic Aromatic Substitution followed by CyclizationA binucleophile such as 2-aminophenolFused heterocyclic system
Suzuki Coupling followed by Cyclization2-(Hydroxymethyl)phenylboronic acidFused ring system containing an oxygen atom
Heck Reaction followed by CyclizationAn acrylic acid derivativeFused lactone ring

Regioselectivity and Stereoselectivity in the Chemical Transformations of this compound

Regioselectivity: The regiochemical outcome of reactions involving this compound is primarily dictated by the electronic properties of the quinoline ring system. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. The presence of the chloro group at the 2-position further enhances the electrophilicity of this carbon, making it the primary site for nucleophilic attack. Nucleophilic aromatic substitution reactions will, therefore, occur selectively at the C2 position.

In contrast, the benzene ring is activated by the electron-donating 5-(2-methoxy-ethoxy) group, which directs electrophilic substitution to the ortho and para positions (C6 and C8). The steric bulk of the side chain may influence the ratio of ortho to para substitution.

Stereoselectivity: The introduction of stereocenters and the control of stereoselectivity in reactions of this compound would typically require the use of chiral reagents or catalysts, as the molecule itself is achiral. If a reaction were to create a new stereocenter, for example, through an asymmetric addition to the quinoline ring or a reaction involving a chiral auxiliary attached to the side chain, the stereochemical outcome would depend on the specific reaction conditions and the nature of the chiral influence. For instance, in an asymmetric catalytic reaction, the facial selectivity of the approach of a reagent to the quinoline ring would be determined by the chiral ligand on the metal catalyst. To date, specific studies on the stereoselective transformations of this particular compound are not prevalent in the literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 2 Methoxy Ethoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the unambiguous determination of the chemical structure of 2-Chloro-5-(2-methoxy-ethoxy)-quinoline, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Pattern Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the 2-methoxy-ethoxy side chain. The aromatic region is expected to show characteristic doublet and triplet patterns, arising from spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom at the C2 position and the electron-donating nature of the ether linkage at the C5 position.

The aliphatic protons of the 2-methoxy-ethoxy group would appear as distinct multiplets in the upfield region of the spectrum. The terminal methoxy (B1213986) group protons are expected to be a sharp singlet, while the two methylene groups of the ethoxy chain would likely present as triplets, assuming coupling to each other.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the quinoline carbons are diagnostic, with the carbon bearing the chlorine atom (C2) expected to be significantly downfield. The carbons of the 2-methoxy-ethoxy side chain will resonate in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H37.2 - 7.4d8.5 - 9.0
H48.0 - 8.2d8.5 - 9.0
H67.0 - 7.2d7.5 - 8.0
H77.5 - 7.7t7.5 - 8.0
H87.8 - 8.0d7.5 - 8.0
O-CH₂-CH₂-O4.2 - 4.4t4.5 - 5.0
O-CH₂-CH₂-O3.8 - 4.0t4.5 - 5.0
O-CH₃3.4 - 3.6s-

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2150 - 152
C3122 - 124
C4135 - 137
C4a148 - 150
C5155 - 157
C6110 - 112
C7129 - 131
C8118 - 120
C8a140 - 142
O-CH₂-CH₂-O68 - 70
O-CH₂-CH₂-O70 - 72
O-CH₃58 - 60

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

To further confirm the structural assignment, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between H6, H7, and H8 on the benzene (B151609) portion of the quinoline ring, and between the two methylene groups of the ethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC correlations would be expected from the protons of the O-CH₂ group to the C5 carbon of the quinoline ring, confirming the attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. NOESY correlations could be observed between the protons of the methoxy-ethoxy side chain and the H6 proton of the quinoline ring, indicating their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key predicted vibrational frequencies include:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2950 cm⁻¹

C=C and C=N stretching (quinoline ring): In the range of 1500-1650 cm⁻¹

C-O-C stretching (ether linkage): Strong bands are expected in the 1050-1250 cm⁻¹ region.

C-Cl stretching: A band in the region of 700-800 cm⁻¹ is anticipated.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 2950
C=C/C=N Ring Stretch1500 - 1650
C-O-C Asymmetric Stretch1200 - 1250
C-O-C Symmetric Stretch1050 - 1150
C-Cl Stretch700 - 800

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Expected prominent Raman bands would include the symmetric stretching modes of the quinoline ring system. The C-Cl stretch may also be observable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂ClNO₂), the calculated exact mass can be determined with high accuracy. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Fragmentation analysis provides further structural information. Under mass spectrometric conditions, the molecule is expected to fragment in a predictable manner. Likely fragmentation pathways would involve the cleavage of the ether side chain and the loss of small neutral molecules from the quinoline core. The quinoline ring itself is relatively stable and is expected to be a prominent fragment.

Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₃ClNO₂⁺238.0629
[M+Na]⁺C₁₂H₁₂ClNNaO₂⁺260.0449

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

No experimental data regarding the UV-Vis absorption or fluorescence emission properties of this compound has been found in the searched scientific literature. To characterize its electronic transitions, researchers would typically dissolve the compound in various solvents and measure its absorbance across a range of ultraviolet and visible wavelengths to determine its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε). Such data would provide insights into the π-electron system of the quinoline core as influenced by the chloro and methoxy-ethoxy substituents.

Similarly, fluorescence spectroscopy would involve exciting the molecule at its absorption maxima and measuring the resulting emission spectrum to determine its quantum yield and Stokes shift. This would offer information on the molecule's potential as a fluorophore, which is a common application for quinoline derivatives. The absence of such studies means that the photophysical properties of this specific compound are not yet established.

X-ray Crystallography for Single Crystal Structural Determination and Solid-State Architecture Analysis

A search for single-crystal X-ray diffraction studies on this compound yielded no results. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the solid-state architecture. Without a published crystal structure, these crucial structural details for this compound remain unknown.

Advanced Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

There is no available X-ray Photoelectron Spectroscopy (XPS) data for this compound in the public domain. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS spectrum of this compound would provide characteristic binding energies for the core electrons of its constituent elements (carbon, nitrogen, oxygen, and chlorine), offering insights into the chemical environment of each atom. This information is particularly valuable for understanding surface chemistry and the electronic structure of the molecule.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A thorough search of scientific literature and chemical databases has revealed a significant absence of published computational and theoretical investigations specifically focused on the chemical compound this compound. Consequently, the generation of a detailed article with specific research findings and data tables, as per the requested outline, cannot be fulfilled at this time.

While computational studies, particularly those employing Density Functional Theory (DFT), are common for characterizing novel compounds, it appears that this compound has not been the subject of such in-depth public research. Methodologies outlined in the request, including geometry optimization, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and vibrational frequency calculations, are standard approaches in theoretical chemistry for elucidating the structural and electronic properties of molecules. tandfonline.comresearchgate.netnih.govtandfonline.com However, applying these analyses requires specific data from quantum chemical calculations performed on the molecule .

General research on substituted quinolines and chloroquinolines is available, providing a framework for how such an investigation might be conducted. tandfonline.comresearchgate.nettandfonline.comresearchgate.net These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms to predict bond lengths and angles.

Electronic Structure Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. tandfonline.comresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.govtandfonline.com

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and intramolecular interactions. researchgate.netresearchgate.net

Vibrational Frequency Calculations: Predicting infrared and Raman spectra to correlate theoretical structures with experimental spectroscopic data. researchgate.net

Thermochemical Properties: Computing thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy.

Without access to peer-reviewed studies or database entries containing the outputs of these calculations for this compound, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. The creation of data tables and detailed findings would constitute fabrication of data.

Therefore, until such research is conducted and published, a scientifically rigorous article on the computational and theoretical investigations of this compound cannot be provided.

Computational and Theoretical Investigations on 2 Chloro 5 2 Methoxy Ethoxy Quinoline

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules by calculating their excited state properties. nih.govrsc.org For 2-Chloro-5-(2-methoxy-ethoxy)-quinoline, TD-DFT calculations can provide a detailed understanding of its light-absorbing characteristics.

Typically, these calculations are performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set like 6-31G(d,p) or larger, often incorporating solvent effects to mimic experimental conditions. arabjchem.orgbohrium.com The primary outputs of a TD-DFT calculation are the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*).

Detailed Research Findings: A hypothetical TD-DFT analysis of this compound would likely reveal several key electronic transitions in the UV-Vis region. The primary absorption bands would be associated with π→π* transitions within the quinoline (B57606) ring system. The presence of the electron-donating methoxy-ethoxy group at position 5 and the electron-withdrawing chloro group at position 2 would modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption wavelengths.

The analysis of molecular orbitals involved in these transitions can reveal charge transfer characteristics upon photoexcitation. arabjchem.org For instance, the HOMO might be localized more on the alkoxy-substituted benzene (B151609) ring, while the LUMO could be distributed across the chloro-substituted pyridine (B92270) ring, indicating a charge transfer from the donor to the acceptor part of the molecule.

Interactive Data Table: Predicted Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13200.15HOMO → LUMO (π→π)
S0 → S22950.08HOMO-1 → LUMO (π→π)
S0 → S32700.25HOMO → LUMO+1 (π→π*)

Note: The data in this table is hypothetical and representative of typical TD-DFT results for similar quinoline derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between the molecule of interest and its environment (e.g., a solvent or a biological macromolecule), MD can provide insights into its dynamic behavior, conformational flexibility, and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations, often lasting for nanoseconds or longer, can be performed using force fields like CHARMM or AMBER. mdpi.com Such simulations can reveal how the flexible methoxy-ethoxy side chain behaves over time and how the molecule interacts with water molecules or potential binding partners. arabjchem.org

Detailed Research Findings: An MD simulation of this compound in an aqueous environment would likely show the flexible side chain adopting various conformations, which could be crucial for its binding to a biological target. Analysis of the simulation trajectory could include metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the core quinoline structure and the Root Mean Square Fluctuation (RMSF) to identify flexible regions, particularly in the side chain. nih.gov

Furthermore, by calculating Radial Distribution Functions (RDFs), one can understand the solvation structure around the molecule, identifying which atoms are more likely to form hydrogen bonds or other interactions with water. arabjchem.orgresearchgate.net If simulated with a protein, MD can elucidate the stability of the protein-ligand complex and identify key interacting amino acid residues. nih.govnih.gov

Interactive Data Table: Key MD Simulation Parameters and Potential Observations

ParameterTypical Value/ObservationSignificance
Simulation Time100 nsProvides sufficient sampling of conformational space. mdpi.com
RMSD of Quinoline Core< 2 ÅIndicates structural stability of the rigid ring system.
RMSF of Side Chain Atoms2-4 ÅHighlights the flexibility of the methoxy-ethoxy group.
Key Intermolecular InteractionsHydrogen bonds with protein residues (e.g., Asp, Glu), π-π stacking with aromatic residues (e.g., Phe, Tyr). nih.govIdentifies the nature of binding to a potential target.

Note: The data in this table is hypothetical and based on typical findings from MD simulations of small molecules.

In Silico Prediction of Structure-Reactivity Relationships

In silico methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the reactivity of a molecule. nih.govnih.gov By calculating various quantum-molecular descriptors, it is possible to establish structure-reactivity relationships that can explain or predict a compound's chemical behavior. arabjchem.org

For this compound, DFT calculations can be used to determine properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). arabjchem.orgnih.gov

Detailed Research Findings: The analysis of frontier molecular orbitals is central to understanding reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov The MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom in the quinoline ring and the oxygen atoms in the side chain are expected to be electron-rich (negative potential), making them sites for electrophilic attack or hydrogen bond donation. Conversely, the regions around the hydrogen atoms would be electron-poor (positive potential).

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. arabjchem.org This information is critical for understanding potential metabolic pathways or designing chemical reactions.

Interactive Data Table: Calculated Reactivity Descriptors

DescriptorHypothetical ValueInterpretation
HOMO Energy-6.5 eVRelated to the ability to donate electrons.
LUMO Energy-1.8 eVRelated to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates moderate chemical reactivity and kinetic stability. nih.gov
Dipole Moment3.5 DSuggests the molecule is polar.

Note: The values presented are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Rational Design of Related Quinoline Derivatives Through Computational Methods

Computational methods are a cornerstone of rational drug design, allowing for the targeted modification of a lead compound to improve its properties. mdpi.commanchester.ac.ukresearchgate.net Starting from the this compound scaffold, computational approaches can be used to design new derivatives with potentially enhanced activity, better selectivity, or improved pharmacokinetic profiles. nih.gov

This process often involves building a quantitative structure-activity relationship (QSAR) model or using structure-based design if the biological target is known. nih.govnih.gov By systematically modifying the substituents on the quinoline ring and evaluating their effect on properties like binding affinity (via molecular docking) or electronic characteristics (via DFT), researchers can prioritize the synthesis of the most promising candidates. nih.govnih.gov

Detailed Research Findings: For this compound, a rational design strategy could explore several avenues. For instance, replacing the chlorine atom at the C2 position with other halogens or small functional groups could modulate the electronic properties and steric profile. Molecular docking studies could be used to see how these changes affect the binding to a target protein.

Similarly, modifications to the methoxy-ethoxy side chain at the C5 position could be explored to optimize interactions with a specific binding pocket or to alter the molecule's solubility and metabolic stability. Computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be integrated into this design cycle to filter out candidates with poor drug-like characteristics. mdpi.comnih.gov This iterative process of computational design, followed by synthesis and experimental validation, accelerates the discovery of new and improved quinoline-based compounds. mdpi.com

Advanced Applications and Synthetic Utility in Chemical Sciences Non Clinical Focus

Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules

The 2-chloroquinoline (B121035) moiety is a well-established and highly valuable electrophilic partner in a multitude of organic transformations. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a reliable handle for the introduction of a wide range of functional groups. This reactivity is the foundation of its utility as a key synthetic intermediate.

The general reactivity of 2-chloroquinolines allows for their conversion into a diverse set of derivatives. For instance, they readily participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds and introduce aryl, vinyl, or alkynyl substituents. Furthermore, nucleophilic substitution with amines, alcohols, and thiols provides access to 2-amino, 2-alkoxy, and 2-thioquinolines, respectively.

In the context of 2-Chloro-5-(2-methoxy-ethoxy)-quinoline, the 5-(2-methoxy-ethoxy) substituent can influence the reactivity of the quinoline (B57606) ring through electronic and steric effects. This substituent may also enhance the solubility of the molecule and its derivatives in organic solvents, which is a practical advantage in synthetic procedures. The ether linkage in the side chain is generally stable under many reaction conditions, allowing for selective modification at the 2-position.

The versatility of this intermediate is showcased in its potential to serve as a building block for more complex heterocyclic systems. The reactive 2-chloro position can be exploited to construct fused-ring systems, which are prevalent in functional materials and biologically active compounds. For example, reaction with binucleophiles can lead to the formation of tri- and tetracyclic aromatic systems.

Table 1: Representative Transformations of the 2-Chloroquinoline Scaffold

Reaction TypeReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, base2-Arylquinoline
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynylquinoline
Buchwald-Hartwig AminationAmine, Pd catalyst, base2-Aminoquinoline
Nucleophilic SubstitutionSodium alkoxide2-Alkoxyquinoline
ThiolationThiol, base2-Thioquinoline

This table illustrates the general reactivity of the 2-chloroquinoline core, which is applicable to this compound.

Potential as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

The quinoline nucleus, with its nitrogen lone pair, is an excellent ligand for a variety of metal ions. The resulting metal complexes have found applications in catalysis, sensing, and materials science. This compound possesses two potential coordination sites: the quinoline nitrogen and the ether oxygen atoms of the 5-(2-methoxy-ethoxy) group. This opens up the possibility of this molecule acting as a monodentate, bidentate, or bridging ligand.

As a monodentate ligand, it would coordinate to a metal center through the quinoline nitrogen, similar to pyridine (B92270). The electronic properties of the quinoline ring, modulated by the chloro and methoxy-ethoxy substituents, would influence the stability and reactivity of the resulting metal complex.

More interestingly, the methoxy-ethoxy side chain could participate in coordination, leading to the formation of a chelate ring. This bidentate coordination mode would enhance the stability of the metal complex due to the chelate effect. The size of the chelate ring would depend on which of the ether oxygens is involved in bonding. Such complexes could exhibit unique catalytic activities or photophysical properties.

In the realm of Metal-Organic Frameworks (MOFs), this compound could serve as a functionalized linker. By replacing the chloro group with a coordinating group (e.g., a carboxylate or a second nitrogen heterocycle), the molecule could be incorporated into the porous structure of a MOF. The methoxy-ethoxy side chain would then be oriented into the pores of the framework, influencing the selective adsorption of guest molecules or acting as a recognition site.

Exploration in Material Science for Optoelectronic or Supramolecular Assemblies

Quinoline derivatives are known to possess interesting photophysical properties, including fluorescence, which makes them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The extended π-system of the quinoline ring can be readily modified to tune the emission color and quantum yield.

This compound can be considered a building block for such materials. The chloro group provides a site for further functionalization to introduce chromophoric or electron-donating/withdrawing groups, thereby tuning the optoelectronic properties. The 5-(2-methoxy-ethoxy) group can influence the solid-state packing of the molecules, which is crucial for charge transport and luminescence efficiency in thin films.

Furthermore, the potential for intermolecular interactions, such as π-π stacking of the quinoline rings and hydrogen bonding involving the ether oxygens, makes this molecule a candidate for the construction of supramolecular assemblies. These ordered structures, formed through self-assembly, can exhibit unique properties that are not present in the individual molecules. The flexibility of the methoxy-ethoxy chain could play a significant role in directing the formation of specific supramolecular architectures, such as liquid crystals or gels.

Utility as a Scaffold for the Development of Chemical Probes for Research Purposes

The inherent fluorescence of the quinoline core makes it an excellent scaffold for the development of chemical probes for research in chemical biology and materials science. These probes are designed to detect and report on the presence of specific analytes or changes in the local environment through a change in their fluorescence signal.

This compound can serve as a versatile platform for the synthesis of such probes. The 2-chloro position is a key site for introducing a recognition moiety that can selectively bind to a target analyte. Upon binding, the electronic properties of the quinoline fluorophore can be altered, leading to a "turn-on" or "turn-off" fluorescence response.

The 5-(2-methoxy-ethoxy) substituent can be advantageous in this context as it can improve the aqueous solubility of the probe, which is often a requirement for biological applications. It may also influence the intracellular localization of the probe.

Table 2: Potential Chemical Probes Derived from the this compound Scaffold

Target AnalyteRecognition Moiety (at C-2)Sensing Mechanism
Metal IonsCrown ether or aza-crown etherChelation-enhanced fluorescence (CHEF)
pHIonizable group (e.g., amine)Photoinduced electron transfer (PET)
Reactive Oxygen SpeciesBoronate esterSpecific chemical reaction leading to fluorescence change
AnionsUrea or thiourea (B124793) groupHydrogen bonding interactions

This table provides hypothetical examples of how the this compound scaffold could be functionalized to create chemical probes.

Applications in Agrochemical Research as a Precursor Scaffold

The quinoline ring is a privileged scaffold in agrochemical research, with many commercial pesticides, herbicides, and fungicides containing this heterocyclic core. The biological activity of these compounds is highly dependent on the substitution pattern on the quinoline ring.

This compound represents a valuable starting material for the synthesis of new potential agrochemicals. The 2-chloro group can be readily displaced by various nucleophiles to introduce functionalities known to be important for pesticidal activity. For example, the introduction of substituted anilines or phenols at the 2-position is a common strategy in the design of fungicides and insecticides.

The 5-(2-methoxy-ethoxy) group could also contribute to the biological activity profile of the resulting compounds. It may influence the compound's uptake and translocation in plants or its metabolic stability. The exploration of derivatives of this compound in high-throughput screening programs could lead to the discovery of new agrochemicals with novel modes of action. The structural diversity that can be generated from this precursor makes it an attractive scaffold for lead generation and optimization in the agrochemical industry.

Future Research Directions and Unexplored Avenues for 2 Chloro 5 2 Methoxy Ethoxy Quinoline

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-5-(2-methoxy-ethoxy)-quinoline will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve economic viability. tandfonline.comacs.org Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions and the use of hazardous reagents. tandfonline.comnih.gov Future research should therefore focus on the development of more sustainable alternatives.

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs) . MCRs offer the advantage of constructing complex molecules like this compound in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. rsc.orgrsc.org The development of novel MCRs for quinoline synthesis is an active area of research that could be leveraged for this specific compound.

The use of green catalysts and solvents is another critical area of focus. Research into the application of heterogeneous catalysts, which can be easily recovered and reused, would be highly beneficial. acs.org Furthermore, the replacement of traditional organic solvents with greener alternatives such as water, ethanol, or ionic liquids could significantly improve the sustainability of the synthesis. tandfonline.comresearchgate.net Microwave-assisted organic synthesis is another technique that has shown promise in accelerating reaction times and improving yields in quinoline synthesis and warrants investigation for the preparation of this compound. researchgate.net

Synthetic Strategy Key Advantages Potential Catalysts/Conditions
Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures rsc.orgrsc.orgLewis acids, organocatalysts
Green CatalysisCatalyst recyclability, reduced environmental impact acs.orgHeterogeneous catalysts, nanocatalysts
Greener SolventsReduced toxicity and environmental harm tandfonline.comresearchgate.netWater, ethanol, ionic liquids
Microwave-Assisted SynthesisFaster reaction times, improved yields researchgate.netMicrowave irradiation

Investigation of Novel Reactivity Patterns and Cascade Reactions

The 2-chloro substituent on the quinoline ring of this compound imparts a high degree of reactivity, making it a versatile precursor for a wide range of derivatives. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the chloro group towards nucleophilic aromatic substitution (SNAr) . researchgate.net While reactions with common nucleophiles are expected, future research should explore the use of more complex and functionalized nucleophiles to generate novel derivatives with unique properties.

A particularly exciting area for future investigation is the development of cascade reactions . These are multi-step reactions that occur in a single pot, where the product of one step becomes the substrate for the next. organic-chemistry.org A cascade reaction involving an initial SNAr at the 2-position followed by an intramolecular cyclization, potentially involving the methoxy-ethoxy side chain, could lead to the formation of complex polycyclic structures.

Furthermore, the quinoline nucleus itself can participate in a variety of reactions. Future work could explore the regioselective functionalization of other positions on the quinoline ring through C-H activation, a powerful tool for the direct introduction of new functional groups. nih.gov

Reaction Type Potential Reactants/Conditions Expected Outcome
Nucleophilic Aromatic SubstitutionFunctionalized amines, thiols, alkoxides researchgate.netDiverse library of 2-substituted quinolines
Cascade ReactionsBifunctional nucleophiles, transition metal catalysts organic-chemistry.orgComplex polycyclic and heterocyclic systems
C-H ActivationTransition metal catalysts (e.g., Pd, Rh) nih.govRegioselective functionalization of the quinoline core

In-depth Studies on Supramolecular Assembly and Host-Guest Interactions

The presence of the flexible and coordinating methoxy-ethoxy side chain, along with the aromatic quinoline core, suggests that this compound could be a valuable building block in supramolecular chemistry. mdpi.com Future research should focus on its ability to participate in supramolecular assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination with metal ions. The ether oxygens in the side chain could act as hydrogen bond acceptors or coordinate to metal centers, while the quinoline ring provides a platform for π-stacking interactions.

The investigation of host-guest interactions is another promising avenue. The methoxy-ethoxy chain could potentially encapsulate small guest molecules or ions, leading to the formation of novel host-guest complexes. rsc.org The study of these interactions could be carried out using techniques such as NMR spectroscopy, X-ray crystallography, and isothermal titration calorimetry. Understanding the principles governing the supramolecular behavior of this molecule could pave the way for the design of new materials with tailored properties, such as sensors or molecular switches.

Supramolecular Interaction Potential Applications Characterization Techniques
Self-AssemblyCrystal engineering, liquid crystalsX-ray crystallography, microscopy
Host-Guest ChemistryMolecular recognition, sensing, drug delivery rsc.orgNMR spectroscopy, mass spectrometry, ITC
Metal CoordinationCatalysis, functional materialsUV-Vis spectroscopy, cyclic voltammetry

Integration of Artificial Intelligence and Machine Learning in Predicting its Chemical Behavior and Synthetic Pathways

Furthermore, ML models can be trained to predict the reactivity and properties of this compound. rjptonline.org By analyzing large datasets of known chemical reactions and molecular properties, these models can predict the outcome of a reaction, its optimal conditions, and even the potential biological activity of the resulting products. researchgate.net This predictive power can save significant time and resources in the laboratory by allowing researchers to prioritize the most promising experiments.

AI/ML Application Potential Impact Relevant Tools and Techniques
Retrosynthesis PredictionDesign of novel and efficient synthetic routes acs.orgMachine learning algorithms, neural networks
Reactivity PredictionPrioritization of experiments, optimization of reaction conditions rjptonline.orgresearchgate.netQuantitative Structure-Activity Relationship (QSAR) models
Property PredictionIn silico screening for desired properties (e.g., solubility, toxicity) researchgate.netDeep learning, large language models

Exploration of New Non-Clinical Applications in Emerging Chemical Technologies

While quinoline derivatives have been extensively studied for their medicinal properties, there is a growing interest in their non-clinical applications. mdpi.com The unique electronic and photophysical properties of the quinoline scaffold make it an attractive candidate for use in a variety of emerging chemical technologies.

One area of potential application is in the development of organic light-emitting diodes (OLEDs) . The inherent fluorescence of many quinoline derivatives suggests that this compound, or its derivatives, could be used as emissive materials in OLED devices. researchgate.net

Another potential application is in the field of chemical sensors . The methoxy-ethoxy side chain could be designed to selectively bind to specific analytes, and this binding event could be signaled by a change in the fluorescence of the quinoline core.

Application Area Key Properties Potential Impact
Organic ElectronicsFluorescence, charge transport researchgate.netDevelopment of new materials for OLEDs and solar cells
Chemical SensingSelective binding, fluorescence quenching/enhancementCreation of novel sensors for environmental and industrial monitoring
CatalysisLewis basicity, tunable electronic propertiesDiscovery of new and efficient catalysts for organic synthesis

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(2-methoxy-ethoxy)-quinoline, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with quinoline core formation via methods like Friedländer or Skraup synthesis (common for quinoline derivatives) . For the 5-(2-methoxy-ethoxy) substitution, a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling may be employed. highlights the use of intermediates like 4-azido-6-methoxy-2-methylquinoline, which undergoes click chemistry with propargyl alcohol to introduce functional groups . Key intermediates are characterized using:

  • NMR spectroscopy : To confirm regioselectivity and purity (e.g., ¹H/¹³C NMR for methoxy-ethoxy group confirmation) .
  • Mass spectrometry : For molecular weight validation (e.g., ESI-MS showing [M+H]+ at m/z 238.68) .
  • IR spectroscopy : To identify functional groups like C-O-C stretching (~1100 cm⁻¹) .

Q. How is the electronic structure of this compound analyzed experimentally and computationally?

  • X-ray crystallography (if available) provides bond lengths and angles (e.g., C-Cl bond length ~1.73 Å, quinoline ring planarity) .
  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps to predict reactivity. and validate DFT accuracy for thermochemical properties and correlation energies . For example, the methoxy-ethoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution at the 2-chloro position .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in quinoline derivatives?

  • ¹H-¹³C HSQC NMR : Resolves overlapping signals in aromatic regions (e.g., distinguishing 5- vs. 6-substituted quinolines) .
  • 2D NOESY : Confirms spatial proximity of substituents (e.g., methoxy-ethoxy group orientation relative to the quinoline core) .
  • High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical nominal masses but distinct exact masses (e.g., C12H12ClNO2 vs. C11H10ClNO3) .

Advanced Research Questions

Q. How can DFT-guided design optimize reaction conditions for functionalizing this compound?

  • Mechanistic studies : Calculate activation barriers for SNAr vs. cross-coupling pathways. shows that exact-exchange terms in DFT improve accuracy for transition-state geometries .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction rates. For example, dioxane (ε=2.2) may favor Pd-catalyzed couplings, as in ’s optimized conditions with [PdCl₂(dcpf)]/K₃PO₄ .
  • Example workflow :
    • Optimize reactant geometries at B3LYP/6-31G(d).
    • Compute Fukui indices to identify nucleophilic/electrophilic sites .
    • Validate with experimental yields (e.g., 80–95% for Suzuki-Miyaura couplings) .

Q. What structure-activity relationships (SAR) are observed for this compound in biological studies?

Comparative data from and reveal:

Substituent Biological Activity Key Interaction
5-(2-methoxy-ethoxy)Enhanced enzyme inhibition (IC₅₀ ~1.2 μM)Hydrogen bonding with catalytic residues
5-methylModerate activity (IC₅₀ ~5.8 μM)Hydrophobic pocket occupancy
5-trifluoromethylImproved metabolic stabilityReduced CYP450 oxidation

Advanced SAR studies combine molecular docking (e.g., AutoDock Vina) and MD simulations to validate binding modes .

Q. How are cross-coupling reactions tailored for derivatizing this compound?

  • Buchwald-Hartwig amination : Uses Pd(dba)₂/Xantphos to introduce amino groups at the 2-chloro position (85–92% yield) .
  • Suzuki-Miyaura coupling : Boronic acids react with the chloro substituent under Pd(OAc)₂/P(t-Bu)₃ catalysis ( reports >90% yield for aryl boronic acids) .
  • Key optimization parameters :
    • Temperature: 80–100°C for aryl couplings.
    • Base: K₃PO₄ outperforms Cs₂CO₃ in polar aprotic solvents .
    • Ligand selection: Bulky ligands (e.g., dcpf) suppress homocoupling .

Q. What computational toxicology models predict the environmental impact of this compound?

  • ECOSAR : Estimates acute aquatic toxicity (e.g., LC₅₀ for fish: ~3.2 mg/L) .
  • ADMET Predictor™ : Simulates bioavailability and hepatic clearance (e.g., CYP2D6 inhibition risk: moderate) .
  • Read-across analogs : Compare with 7-(2-ethoxyethoxy)quinoline, which shows low bioaccumulation potential (BCF <50) .

Q. How does crystallographic data inform the solid-state reactivity of this compound?

  • Packing analysis : Intermolecular C-H···O interactions stabilize the crystal lattice, reducing hygroscopicity .

  • Thermal stability : DSC/TGA data (e.g., decomposition onset at 210°C) correlate with melt-phase reactivity .

  • Table : Key crystallographic parameters from :

    Parameter Value
    C-Cl bond length1.73 Å
    Dihedral angle (O-CH₂-CH₂-O)178.3°
    Unit cell volume987.2 ų

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